1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C10H11N3S/c14-10-12-8-6-11-5-4-9(8)13(10)7-2-1-3-7/h4-7H,1-3H2,(H,12,14) |
InChI Key |
VMQLKJHRCQCTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C=NC=C3)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol involves the cyclization of suitably functionalized precursors, typically starting from cyclobutylamine and 2-mercaptopyridine derivatives. The general method includes:
Step 1: Formation of Intermediate
Cyclobutylamine reacts with 2-mercaptopyridine under controlled temperature conditions, often in the presence of a catalyst such as acidic or basic media to promote nucleophilic substitution and ring closure.Step 2: Cyclization
The intermediate undergoes intramolecular cyclization to form the imidazo[4,5-c]pyridine ring system. This step may require heating and the use of dehydrating agents or solvents like dimethylformamide (DMF) to facilitate the reaction.Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel chromatography) to isolate the pure this compound compound.
Reaction conditions summary:
| Parameter | Typical Conditions |
|---|---|
| Reactants | Cyclobutylamine, 2-mercaptopyridine |
| Catalyst/Medium | Acidic (e.g., HCl) or basic (e.g., K2CO3) |
| Solvent | DMF, ethanol, or other polar aprotic solvents |
| Temperature | 80–120 °C |
| Reaction Time | 4–12 hours |
| Purification | Recrystallization, column chromatography |
This method is scalable and adaptable for industrial production, where continuous flow reactors and automated synthesis systems improve efficiency and yield.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for:
- Yield maximization: Using continuous flow reactors to maintain precise temperature and mixing control.
- Purity enhancement: Employing multi-step purification, including recrystallization and chromatographic separation.
- Safety and environmental factors: Using greener solvents and minimizing hazardous reagents.
The industrial method mirrors the laboratory synthesis but emphasizes process control and scalability.
Chemical Reaction Analysis Relevant to Preparation
During synthesis and subsequent modifications, this compound can undergo:
- Oxidation: Conversion to sulfoxides and sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Thiol group reduction to thioethers using reducing agents such as lithium aluminum hydride.
- Substitution: Nucleophilic substitutions at the imidazo[4,5-c]pyridine core facilitated by alkyl or aryl halides under basic conditions (e.g., K2CO3 in DMF).
These reactions are relevant when preparing derivatives or analogs but also inform the stability and reactivity considerations during the initial synthesis.
Comparative Structural and Physicochemical Data
The cyclobutyl substituent influences the compound's properties compared to other alkyl or aromatic substituents:
| Property | This compound | Benzyl Analog | Ethyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 205.28 | Higher (~235) | Lower (~179) |
| Solubility | Moderate, influenced by ring strain | Lower (more lipophilic) | Higher (more polar) |
| Stability | Moderate, ring strain may increase reactivity | Higher oxidative stability | Moderate stability |
| Melting Point | Moderate | Variable | Lower |
This data guides the choice of substituents during synthesis to tailor compound properties for specific research or pharmaceutical applications.
Summary Table of Preparation Methods
| Method Aspect | Description | Reference |
|---|---|---|
| Starting Materials | Cyclobutylamine, 2-mercaptopyridine | |
| Reaction Type | Cyclization via nucleophilic substitution | |
| Catalysts/Conditions | Acidic/basic media, heating (80–120 °C), polar solvents | |
| Purification | Recrystallization, chromatography | |
| Industrial Adaptation | Continuous flow reactors, automated synthesis | |
| Characterization | NMR, FTIR, UV-Vis, DFT computational validation |
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-c]pyridine core .
Scientific Research Applications
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular features of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol and its analogs:
Key Observations:
- Benzyl (C₆H₅CH₂) introduces aromaticity, enhancing lipophilicity and possibly metabolic stability .
- Molecular Weight : Larger substituents correlate with higher molecular weights, impacting pharmacokinetic properties like absorption and distribution.
Physicochemical Properties
- Solubility : Ethyl and isobutyl derivatives are likely more lipophilic than the hydroxy-substituted analog, which may exhibit higher aqueous solubility due to polar hydroxy groups .
- Stability : The benzyl derivative’s aromatic ring could confer oxidative stability, whereas the cyclobutyl group’s ring strain might increase reactivity .
- Thermal Properties : The 4,6-dihydroxy analog has a high melting point (>300°C), attributed to intermolecular hydrogen bonding, whereas alkyl-substituted derivatives (e.g., ethyl) are powders stable at room temperature .
Biological Activity
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclobutyl group with an imidazo[4,5-c]pyridine core, which may contribute to its diverse biological effects.
The molecular formula of this compound is , with a molecular weight of 205.28 g/mol. The IUPAC name is 1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione, and its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione |
| InChI | InChI=1S/C10H11N3S/c14-10-12-8-6-11-5-4-9(8)13(10)7-2-1-3-7/h4-7H,1-3H2,(H,12,14) |
| SMILES | C1CC(C1)N2C3=C(C=NC=C3)NC2=S |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and glioblastoma cells. The observed mechanisms include induction of apoptosis and cell cycle arrest, which are critical for its potential as an anticancer agent. Notably, morphological changes characteristic of apoptosis were observed in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the cyclobutyl group enhances the compound's ability to interact with biological targets. SAR studies suggest that modifications to the imidazo-pyridine core can lead to variations in potency and selectivity against specific targets .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various imidazopyridine derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations, indicating its potential for development into a new class of antibiotics.
- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
